molecular formula C11H15BrN2O2 B13003816 5-Bromo-2-isobutoxy-N-methylnicotinamide

5-Bromo-2-isobutoxy-N-methylnicotinamide

Cat. No.: B13003816
M. Wt: 287.15 g/mol
InChI Key: CQVHZOOHKYHYIG-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxy-N-methylnicotinamide typically involves the bromination of 2-isobutoxy-N-methylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutoxy-N-methylnicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized species .

Scientific Research Applications

5-Bromo-2-isobutoxy-N-methylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-methylnicotinamide
  • 2-Isobutoxy-N-methylnicotinamide
  • 5-Bromo-2-methoxynicotinamide

Uniqueness

5-Bromo-2-isobutoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isobutoxy group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-N-methyl-2-(2-methylpropoxy)pyridine-3-carboxamide

InChI

InChI=1S/C11H15BrN2O2/c1-7(2)6-16-11-9(10(15)13-3)4-8(12)5-14-11/h4-5,7H,6H2,1-3H3,(H,13,15)

InChI Key

CQVHZOOHKYHYIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)C(=O)NC

Origin of Product

United States

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